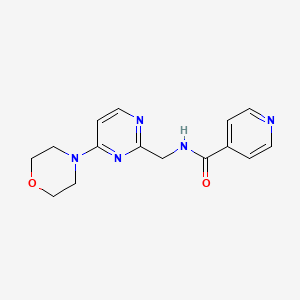

![molecular formula C21H18ClN5OS B2880182 7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226436-01-6](/img/structure/B2880182.png)

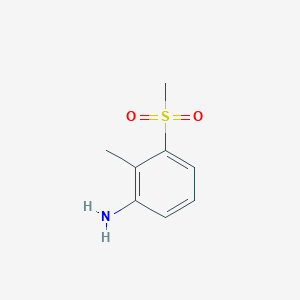

7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4(3H)-one ring, a pyridin-2-ylpiperazin-1-yl group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4(3H)-one ring, the pyridin-2-ylpiperazin-1-yl group, and the chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridin-2-ylpiperazin-1-yl group might be involved in reactions with acids or bases, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用

Synthesis and Derivative Compounds

The synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, including the key compound 11-p-chlorophenyl-7,8,9,10-tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, has been reported. These compounds have been synthesized through various reactions, resulting in a variety of derivatives that underwent further reactions to afford substituted pyrimidine derivatives with potential bioactive properties (Abdel-rahman, Awad, & Bakhite, 1992).

Antiproliferative Activities

A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones revealed their synthesis and antiproliferative evaluation. These compounds exhibited structural, concentration, and time-dependent activation against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, with some compounds showing potent anticancer activities (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity towards fungi, bacteria, and inflammation. The study suggests that these compounds, due to their bioactive potential, could serve as bases for developing new therapeutic agents (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Antimicrobial Agents

Another research effort synthesized new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives as antimicrobial agents. These compounds were evaluated for their antimicrobial activities, showing promising results against various bacterial strains (Fayed, Amr, Al-Omar, & Mostafa, 2014).

Anticancer Activity

A study on the synthesis and anticancer activity of novel fused pyridine ring systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, evaluated these compounds against human breast adenocarcinoma MCF-7 and colon carcinoma cell line (HCT 116). Some compounds demonstrated potent to moderate growth inhibitory activity, highlighting their potential in cancer therapy (Elansary, Moneer, Kadry, & Gedawy, 2012).

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .

特性

IUPAC Name |

7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c22-15-6-4-14(5-7-15)16-13-29-19-18(16)24-21(25-20(19)28)27-11-9-26(10-12-27)17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQOUZLLIJHEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

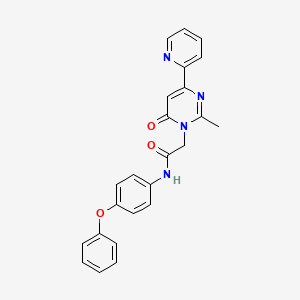

![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)

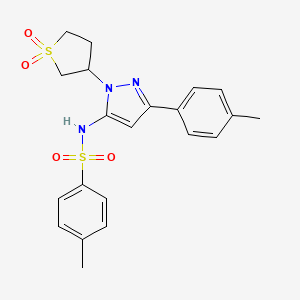

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)